molecular formula C23H18N4O3S B3201835 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide CAS No. 1020488-80-5

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide

Cat. No.: B3201835
CAS No.: 1020488-80-5
M. Wt: 430.5 g/mol
InChI Key: SMNKOMJYVSKOQZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole ring, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole, thiazole, and pyrazole intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-15-11-21(25-22(28)10-8-16-7-9-19-20(12-16)30-14-29-19)27(26-15)23-24-18(13-31-23)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,28)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNKOMJYVSKOQZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.